molecular formula C16H12F3NOS B1680102 ns6180 CAS No. 353262-04-1

ns6180

Katalognummer: B1680102
CAS-Nummer: 353262-04-1
Molekulargewicht: 323.3 g/mol
InChI-Schlüssel: ZUIJXKLTUFCDGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NS6180 (4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one) is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as SK4 or IK1) . Discovered via high-throughput screening, it exhibits an IC50 of 9 nM against cloned human KCa3.1 channels and demonstrates species-independent efficacy in human, mouse, and rat erythrocytes (IC50: 15–20 nM) . Its mechanism involves interaction with amino acid residues T250 and V275, which are critical for channel inhibition and shared with other KCa3.1 blockers like TRAM-34 .

Structurally distinct from triarylmethane-based inhibitors (e.g., TRAM-34), this compound belongs to the benzothiazinone class, offering improved selectivity. At 100× IC50, it shows minimal off-target effects on ICRAC, Kv, Nav, and TRP channels, though partial inhibition of KCa1.1, Kv1.3, and Kv11.1 occurs at 10 µM . Preclinical studies highlight its immunosuppressive effects, including suppression of T-cell proliferation (IC50: ~200 nM) and cytokine production (IL-2, IFN-γ) in vitro, as well as efficacy in reducing inflammation in murine colitis models . Pharmacokinetic data in rats reveal a triphasic elimination profile (t1/2: 3.8 h) but low oral bioavailability (Cmax: 33 nM) .

Eigenschaften

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIJXKLTUFCDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353262-04-1
Record name 353262-04-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Analyse Chemischer Reaktionen

Types of Reactions

NS6180 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Wissenschaftliche Forschungsanwendungen

NS6180 is a benzothiazinone compound being investigated for its potential therapeutic applications, particularly as a KCa3.1 channel inhibitor in the treatment of immune diseases and intestinal inflammation . KCa3.1 channels are potential targets for therapy of immune diseases .

KCa3.1 Channel Inhibition

This compound is a potent blocker of the KCa3.1 channel, with IC50 values of 9 nM for cloned human KCa3.1 channels . It inhibits these channels by interacting with specific amino acid residues (T250 and V275) that also confer sensitivity to triarylmethanes like TRAM-34 . this compound also inhibits endogenously expressed KCa3.1 channels in human, mouse, and rat erythrocytes with similar potencies (15–20 nM) .

Effects on T-Cell Activation

This compound suppresses rat and mouse splenocyte proliferation at submicromolar concentrations . It potently inhibits the production of IL-2 and IFN-γ, with smaller effects on IL-4 and TNF-α, and no effect on IL-17 production .

Inflammatory Bowel Disease (IBD) Treatment

This compound has demonstrated effectiveness in controlling intestinal inflammation in a rat model of IBD . Despite poor plasma exposure, this compound (at doses of 3 and 10 mg/kg twice daily) reduced colon inflammation and improved body weight gain, as effectively as sulfasalazine (300 mg/kg daily), a standard IBD drug .

Cancer Immunotherapy

Blocking KCa3.1 channels with selective blockers may be beneficial in cancer immunotherapy .

Validation of KCa3.1 Assay

This compound is used to validate assays for KCa3.1 channels, with an IC50 value of 43 nM, correlating with literature values .

Data Summary of this compound Application

ApplicationDescription
KCa3.1 Channel InhibitionThis compound inhibits cloned human KCa3.1 channels with an IC50 of 9 nM . It interacts with T250 and V275 amino acid residues . Effective on human, mouse, and rat erythrocytes with IC50 values between 15-20 nM .
T-Cell Activation SuppressionThis compound suppresses rat and mouse splenocyte proliferation at submicromolar concentrations . It inhibits IL-2 and IFN-γ production, with minor effects on IL-4 and TNF-α, and no effect on IL-17 production .
IBD TreatmentThis compound reduces colon inflammation and improves body weight gain in a rat model of IBD . Effective at 3 and 10 mg/kg twice daily, comparable to sulfasalazine at 300 mg/kg daily .
Cancer ImmunotherapyTargeting KCa3.1 on NK cells with selective blockers such as this compound may enhance tumor cell killing . In experiments with K562 cells, the presence of this compound increased the percentage of dead target cells, suggesting that blocking KCa3.1 channels on NK cells enhances their cytotoxic activity against tumor cells . The data suggest that this compound can increase NK cell-mediated killing of tumor cells, indicating a potential application in cancer immunotherapy .
KCa3.1 Assay ValidationUsed to validate assays for KCa3.1 channels, with a recorded IC50 value of 43 nM . This aligns with previously reported values, confirming the reliability of this compound in pharmacological studies .

Wirkmechanismus

NS6180 exerts its effects by selectively inhibiting the KCa3.1 channel. This inhibition occurs through interaction with specific amino acid residues, namely T250 and V275, which are sensitive to triarylmethanes like TRAM-34. By blocking these channels, this compound reduces calcium influx, thereby modulating immune cell activation and cytokine production .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pharmacological and Functional Comparison with TRAM-34

TRAM-34, a prototypical KCa3.1 inhibitor, shares overlapping molecular binding sites (T250/V275) and equipotent inhibition of KCa3.1 (IC50: 8.4 nM) with NS6180 . However, key differences exist:

Parameter This compound TRAM-34
Chemical Class Benzothiazinone Triarylmethane
Selectivity Minimal off-target effects at 1 µM; inhibits KCa1.1, Kv1.3, Kv11.1 at 10 µM Inhibits Kv1.3, Kv1.4, Kv7.2/7.3, and Nav1.4 at 10 µM
Cytokine Modulation Suppresses IL-2, IFN-γ; no effect on IL-17 Similar IL-2/IFN-γ suppression; partial IL-4 inhibition
PK Profile t1/2: 3.8 h (rat); low bioavailability (oral Cmax: 33 nM) Rapid tissue distribution; low aqueous solubility
Therapeutic Utility Effective in IBD models (3–10 mg/kg b.i.d.) Used in neuroinflammatory models; limited clinical translation due to CYP450 inhibition

Comparison with Senicapoc

Senicapoc, a TRAM-34 analog advanced to Phase III trials for sickle cell disease, shares erythrocyte KCa3.1 inhibition potency (IC50: ~10 nM) with this compound . However, senicapoc’s triarylmethane structure confers higher metabolic stability but risks off-target CYP3A4 interactions, a limitation absent in this compound .

Peptide-Based Inhibitors: ENV59-GP3

ENV59-GP3, a retroviral glycoprotein-derived peptide, inhibits KCa3.1 (IC50: ~50 nM) and demonstrates comparable efficacy to this compound in DSS-induced colitis, reducing IL-6, TNF-α, and IL-1β . While less potent than small molecules, its unique mechanism highlights alternative strategies for channel modulation.

Selectivity and Off-Target Profiles

This compound exhibits superior selectivity over TRAM-34 (Table 1). At 10 µM, it inhibits <15% of ICRAC, TRPV1–4, and Kv7.2/7.3 channels, whereas TRAM-34 blocks Kv1.3 (45%) and Nav1.4 (60%) . This compound also lacks significant effects on NK cell degranulation, unlike TRAM-34, which enhances A-NK cytotoxicity .

Therapeutic Implications

This compound’s combination of high potency, selectivity, and reduced CYP450 liability positions it as a promising candidate for immune-mediated diseases like IBD. Its structural novelty and mechanistic overlap with TRAM-34 provide a template for next-generation KCa3.1 inhibitors.

Biologische Aktivität

NS6180 is a novel compound classified as a KCa3.1 channel inhibitor, which has shown significant potential in modulating immune responses and treating inflammatory conditions, particularly inflammatory bowel disease (IBD). This article provides a comprehensive overview of its biological activity, including experimental findings, pharmacological effects, and potential therapeutic applications.

This compound, chemically known as 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one, selectively inhibits the KCa3.1 channels, which play a crucial role in T-cell activation and other immune responses. The compound's mechanism involves binding to specific amino acid residues (T250 and V275) on the KCa3.1 channel, leading to inhibition of channel activity with an IC50 value of approximately 9 nM for cloned human channels .

Inhibition of Immune Responses

This compound has demonstrated profound effects on T-cell activity. It effectively suppresses the proliferation of splenocytes in both rat and mouse models at submicromolar concentrations. Key cytokines such as IL-2 and IFN-γ are significantly inhibited, while the effects on IL-4 and TNF-α are comparatively smaller, indicating a selective modulation of the immune response .

Experimental Models

In vivo studies using a rat model of IBD induced by 2,4-dinitrobenzene sulfonic acid revealed that this compound administration (3 and 10 mg·kg−1 b.i.d.) reduced colon inflammation and improved weight gain comparably to the standard treatment sulfasalazine (300 mg·kg−1 q.d.) . This suggests that this compound could serve as an effective therapeutic agent for managing IBD.

Pharmacokinetics

Despite its low plasma exposure, this compound effectively dampens inflammation in experimental colitis models. The pharmacokinetic profile indicates that the compound can exert significant therapeutic effects even at lower concentrations .

Comparative Efficacy

A comparative analysis of this compound with other KCa3.1 inhibitors such as TRAM-34 highlights its potency and selectivity. Table 1 summarizes the IC50 values for various KCa3.1 channel blockers:

CompoundIC50 (nM)
This compound9
TRAM-348.4
ShK-18661
PAP-12.1

Case Studies

Case Study: Ulcerative Colitis
A clinical case study illustrated the application of this compound in treating a patient with severe ulcerative colitis characterized by persistent bloody diarrhea and weight loss. Following treatment with this compound, significant improvements were noted in symptom management and overall health status .

Q & A

Q. What is the primary mechanism of action of NS6180 in modulating KCa3.1 channels?

this compound acts as a potent inhibitor of the KCa3.1 channel by reducing membrane potential (Vm) in a concentration-dependent manner. This is demonstrated using electrophysiological assays, where increasing this compound concentrations (1–1000 nM) progressively lowered Vm in human, mouse, and rat cells. The inhibitory effect aligns with TRAM-34, a known KCa3.1 blocker, suggesting shared mechanistic pathways .

Q. How does this compound affect calcium signaling in immune cells like natural killer (NK) cells?

this compound reduces intracellular calcium ([Ca²⁺]i) levels in NK cells by inhibiting KCa3.1-mediated potassium efflux, which indirectly limits calcium entry. This is measured using Fluo-4 fluorescence (MFI) and ratiometric 340/380 nm calcium imaging. At 1–10 μM, this compound suppresses calcium flux in both primary NK cells and NK-92 lines, critical for cytotoxic activity .

Q. What are the standard assays for evaluating this compound’s inhibitory effects on KCa3.1 channels?

Key assays include:

  • Electrophysiology : Automated QPatch systems measure normalized current reduction in response to this compound concentrations (IC₅₀ determination via concentration-response curves) .
  • Fluorescence imaging : Fluo-4 or Fura-2 dyes quantify calcium dynamics in immune cells .
  • Membrane potential assays : Vm changes are tracked using voltage-sensitive dyes or patch-clamp techniques .

Advanced Research Questions

Q. How can researchers optimize this compound concentration ranges in in vitro studies to balance efficacy and cytotoxicity?

Dose-response experiments should integrate viability assays (e.g., MTT or Annexin V/PI staining) with functional readouts (e.g., calcium flux). Evidence suggests 1–10 μM this compound effectively modulates calcium in NK cells without overt toxicity, but higher doses (>10 μM) require validation in specific cell types .

Q. What methodologies are recommended for resolving contradictions in this compound’s species-specific effects?

Comparative studies across species (human, mouse, rat) using standardized protocols (e.g., identical drug concentrations, buffer conditions) are critical. For example, shows similar this compound antagonism in all three species, but variability in Vm sensitivity necessitates cross-validation with species-specific KCa3.1 isoforms .

Q. How should researchers design experiments to assess this compound’s therapeutic potential in inflammatory diseases while controlling for off-target effects?

  • Inflammatory models : Use this compound in T-cell-driven pathologies (e.g., IBD rat models) with controls for KCa3.1-independent pathways .
  • Selectivity assays : Co-administer this compound with blockers of related channels (e.g., Kv1.3) to isolate KCa3.1-specific effects .
  • Omics profiling : RNA-seq or proteomics can identify off-target pathways affected by prolonged this compound exposure.

Q. What statistical approaches are appropriate for analyzing this compound’s dose-response relationships in electrophysiological data?

Nonlinear regression models (e.g., Hill equation) are standard for calculating IC₅₀ values. For small datasets, bootstrap resampling improves confidence intervals. Time-course calcium data (e.g., Fluo-4 traces) require mixed-effects models to account for intra-experimental variability .

Q. How can time-dependent effects of this compound on calcium dynamics be accurately modeled in primary NK cells?

Kinetic modeling using ordinary differential equations (ODEs) can simulate this compound’s inhibition of KCa3.1 and subsequent calcium decay. Parameters are derived from real-time fluorescence data (e.g., F/F₀ ratios in ), with validation via parameter sweeps and goodness-of-fit tests (e.g., Akaike criterion) .

Data Contradiction and Synthesis

Q. How should researchers address discrepancies in this compound’s potency across different experimental systems?

  • Source validation : Ensure consistent drug batch purity (e.g., HPLC analysis).
  • Contextual factors : Account for differences in cell type (e.g., primary vs. immortalized NK cells), assay temperature, and intracellular chloride levels, which modulate KCa3.1 activity .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify outliers or systemic biases.

Q. What strategies integrate this compound’s electrophysiological and immunomodulatory data into a unified mechanistic framework?

Systems biology approaches, such as logic-based modeling, can link KCa3.1 inhibition to downstream immune outcomes (e.g., reduced T-cell activation or NK cytotoxicity). Calibrate models with multi-omics datasets (e.g., phosphoproteomics to track signaling cascades) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ns6180
Reactant of Route 2
Reactant of Route 2
ns6180

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.